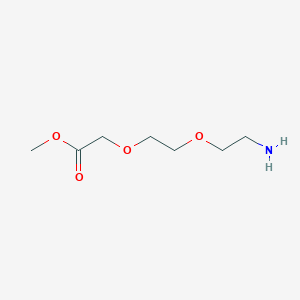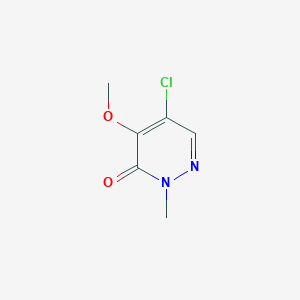
1,3-Bis(4-carboxyphenoxy)benzene
Übersicht
Beschreibung
1,3-Bis(4-carboxyphenoxy)benzene is a chemical substance with the molecular formula C20H14O6 . It is also known by other names such as 4,4’- [1,3-Phenylenebis (oxy)]bis (benzoic acid) and 4,4’- (1,3-Phenylene)bisoxybisbenzoic acid .
Synthesis Analysis
The synthesis of compounds similar to 1,3-Bis(4-carboxyphenoxy)benzene has been reported in the literature. For instance, aromatic poly (ether ether ketone amide)s were synthesized from bisphenol A, 1,3-bis (4′-formylchloridephenoxy)benzene and terephthaloyl chloride via interfacial polycondensation . Another study reported the synthesis of two new d10-configuration based coordination polymers using 1,3-bis(4′-carboxylatophenoxy)benzene .Chemical Reactions Analysis
In terms of chemical reactions, 1,3-Bis(4-carboxyphenoxy)benzene has been used in the synthesis of coordination polymers . These polymers have been characterized using microanalyses, FTIR, and single crystal X-ray diffraction .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Polyamides
- Synthesis Method : 1,3-Bis(4-carboxyphenoxy)benzene, among other aromatic diacids, was synthesized using the Yamazaki–Higashi phosphorylation method. This process involved the condensation with aromatic diamines like 4,4′-oxydianiline in the presence of triphenylphosphite and pyridine (Zhao et al., 2012).
Properties and Applications in Coordination Polymers
- Coordination Polymers : The compound was used in the synthesis of coordination polymers with metal ions, demonstrating unique structural and functional properties. This research is significant in the field of material science for developing new materials with specific electronic or magnetic properties (He et al., 2020).
Development of Supramolecular Liquid-Crystalline Networks
- Liquid-Crystalline Networks : A significant application involves the development of supramolecular liquid-crystalline networks. This involves self-assembly with other multifunctional compounds, leading to the formation of network structures with unique properties (Kihara et al., 1996).
Synthesis of Polyimides
- Polyimide Synthesis : 1,3-Bis(4-carboxyphenoxy)benzene was used in the synthesis of various polyimides. These materials exhibit high thermal stability and are used in a range of applications, from electronics to aerospace (Ding et al., 1996).
Catalytic Applications
- Catalysis : The compound has been used in the construction of coordination polymers with catalytic properties. For example, a coordination polymer synthesized using 1,3-bis(4-carboxyphenoxy)benzene showed efficiency in catalyzing the reaction of CO2 and epoxides (Guo et al., 2020).
Synthesis of Aromatic Polyesters
- Aromatic Polyester Synthesis : It also finds applications in the synthesis of novel soluble aromatic polyesters. These polymers are characterized by good thermal stability and solubility in common solvents, making them suitable for various industrial applications (Yu et al., 2009).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[3-(4-carboxyphenoxy)phenoxy]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O6/c21-19(22)13-4-8-15(9-5-13)25-17-2-1-3-18(12-17)26-16-10-6-14(7-11-16)20(23)24/h1-12H,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHVBIZTCZUVAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)C(=O)O)OC3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(4-carboxyphenoxy)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[2-(diethylamino)ethyl]-N'-[2-(4-ethylpiperazin-1-yl)-4-methylquinolin-6-yl]thiourea](/img/structure/B3181273.png)


![2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-7-ol](/img/structure/B3181300.png)

![[4-(2-Chlorophenyl)phenyl]methanamine](/img/structure/B3181312.png)




![3-[Hydroxy(phenyl)methyl]phenol](/img/structure/B3181329.png)